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CAS No.: 1020276-38-3

Cat. No.: B2406005

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(4-Chloro-3-
methoxyphenyl)piperidine, a substituted phenylpiperidine derivative of significant interest in

medicinal chemistry and drug discovery. Phenylpiperidine scaffolds are core components in a

wide array of pharmacologically active compounds, known for their interactions with the central

nervous system.[1][2] This document details the physicochemical properties, probable synthetic

routes, a robust framework for analytical characterization, and the potential pharmacological

relevance of this specific molecule. The methodologies described herein are grounded in

established chemical principles and are designed to be self-validating for research and

development applications.

Molecular Profile and Physicochemical Properties
The foundational step in the study of any novel compound is the precise determination of its

molecular formula and weight. These parameters are critical for all subsequent analytical and
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experimental work.

Molecular Formula and Structure
The chemical structure of 4-(4-Chloro-3-methoxyphenyl)piperidine consists of a piperidine

ring linked at its 4-position to a 4-chloro-3-methoxyphenyl group. Based on this structure, the

molecular formula is deduced by summing the constituent atoms:

Carbon (C): 12

Hydrogen (H): 16

Chlorine (Cl): 1

Nitrogen (N): 1

Oxygen (O): 1

This results in the molecular formula: C₁₂H₁₆ClNO.

Molecular Weight
The molecular weight is calculated from the molecular formula using the atomic weights of

each element.

Calculated Molecular Weight: 225.72 g/mol

This value is fundamental for stoichiometric calculations in synthesis and for interpretation of

mass spectrometry data.

Physicochemical Data Summary
The following table summarizes the key computed and expected physicochemical properties of

the compound.
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Property Value Source

Molecular Formula C₁₂H₁₆ClNO Deduced from Structure

Molecular Weight 225.72 g/mol Calculated

IUPAC Name
4-(4-Chloro-3-

methoxyphenyl)piperidine
IUPAC Nomenclature

CAS Number Not available -

Topological Polar Surface Area

(TPSA)
21.26 Å²

Calculated (similar to analogs)

[3]

Predicted LogP ~3.0 - 3.5
Calculated (based on analogs)

[3]

Synthesis and Purification
The synthesis of 4-arylpiperidines can be approached through several established

methodologies in organic chemistry. The choice of a specific route depends on the availability

of starting materials, desired scale, and safety considerations. A plausible and robust synthetic

strategy involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming

carbon-carbon bonds.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The causality behind choosing this pathway lies in its high functional group tolerance, generally

good yields, and the commercial availability of the necessary building blocks. The reaction

couples an aryl boronic acid with a vinyl or aryl halide, catalyzed by a palladium complex.
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Starting Materials

Intermediates

Final Product Synthesis

1-Boc-4-piperidone

1-Boc-1,2,3,6-tetrahydropyridin-4-yl
trifluoromethanesulfonate

Reaction with Tf2O
in presence of a base

(e.g., 2,6-lutidine)

Triflic Anhydride (Tf2O) (4-Chloro-3-methoxyphenyl)boronic acid

1-Boc-4-(4-chloro-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Suzuki-Miyaura Coupling
Pd Catalyst (e.g., Pd(PPh3)4)

Base (e.g., Na2CO3)

1-Boc-4-(4-chloro-3-methoxyphenyl)piperidine

Hydrogenation
(e.g., H2, Pd/C)

4-(4-Chloro-3-methoxyphenyl)piperidine

Deprotection
(e.g., Trifluoroacetic Acid)

Figure 1: Proposed Suzuki-Miyaura Synthetic Workflow

Click to download full resolution via product page

Caption: Figure 1: Proposed Suzuki-Miyaura Synthetic Workflow
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Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the

intermediate at each stage confirms the reaction's progress before proceeding.

Step 1: Synthesis of the Vinyl Triflate Intermediate

Setup: To a flame-dried, nitrogen-purged round-bottom flask, add 1-Boc-4-piperidone and an

anhydrous, non-protic solvent (e.g., dichloromethane).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the

exothermic reaction and prevent side products.

Base Addition: Add a non-nucleophilic base, such as 2,6-lutidine, to the reaction mixture.

Triflate Formation: Slowly add triflic anhydride (Tf₂O) dropwise. The formation of the enolate

and its subsequent trapping by Tf₂O is rapid at low temperatures.

Quenching and Extraction: After the reaction is complete (monitored by Thin Layer

Chromatography - TLC), quench with a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent, dry the organic layer, and concentrate under

reduced pressure.

Purification: Purify the crude product via flash column chromatography to yield the vinyl

triflate intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

Setup: In a suitable flask, combine the vinyl triflate intermediate, (4-chloro-3-

methoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g.,

aqueous sodium carbonate).

Solvent: Add a solvent system such as a mixture of toluene and ethanol.

Reaction: Heat the mixture to reflux under a nitrogen atmosphere until TLC indicates the

consumption of the starting material. The elevated temperature is necessary to drive the

catalytic cycle.
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Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g.,

ethyl acetate). Wash the combined organic layers, dry, and concentrate.

Purification: Purify the resulting coupled product by column chromatography.

Step 3: Reduction of the Alkene

Setup: Dissolve the product from Step 2 in a suitable solvent like ethanol or methanol.

Catalyst: Add a hydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr

hydrogenator) and stir vigorously until the reaction is complete. The catalyst facilitates the

addition of hydrogen across the double bond.

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

Concentrate the filtrate to obtain the saturated piperidine ring.

Step 4: Deprotection of the Boc Group

Setup: Dissolve the Boc-protected piperidine in a solvent like dichloromethane.

Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room

temperature. The acid cleaves the tert-butyloxycarbonyl (Boc) protecting group.

Neutralization and Extraction: Once the reaction is complete, carefully neutralize the excess

acid with a base (e.g., saturated sodium bicarbonate solution). Extract the final product into

an organic solvent.

Final Purification: Wash the organic layer, dry it, and concentrate it to yield the final product,

4-(4-Chloro-3-methoxyphenyl)piperidine. Further purification can be achieved by

recrystallization or chromatography if necessary.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. A combination of spectroscopic techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR): Expected signals would include:

Aromatic protons in the 6.8-7.5 ppm range, showing characteristic splitting patterns based

on their substitution.

A singlet for the methoxy (-OCH₃) group protons around 3.8-4.0 ppm.

Multiplets for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The proton on

the nitrogen (N-H) may appear as a broad singlet.

¹³C NMR (Carbon NMR): Expected signals would include:

Aromatic carbons in the 110-160 ppm range.

The methoxy carbon around 55-60 ppm.

Piperidine ring carbons in the 25-55 ppm range.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule, confirming its molecular weight and composition.[4]

Methodology: Electrospray Ionization (ESI) is typically used for piperidine derivatives due to

the basicity of the nitrogen atom, which readily forms a protonated molecule [M+H]⁺.[5][6]

Expected Results:

The full scan mass spectrum should show a prominent peak for the protonated molecule

[M+H]⁺ at m/z 226.72.

The isotopic pattern for the [M+H]⁺ peak should confirm the presence of one chlorine atom

(a characteristic M+2 peak approximately one-third the intensity of the M peak).
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Tandem MS (MS/MS) can be used to study the fragmentation patterns, which often involve

cleavage of the piperidine ring or bonds adjacent to the nitrogen atom (α-cleavage).[5]

Analytical Workflow

Synthesized Compound

HPLC/UPLC
(Purity Assessment)

Inject Sample

NMR Spectroscopy
(¹H, ¹³C)

Purified Sample

Structural Confirmation
& Purity Report

Mass Spectrometry
(ESI-MS, MS/MS)

Confirm Structure

FTIR Spectroscopy

Confirm Functional Groups

Figure 2: Analytical Characterization Workflow
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Caption: Figure 2: Analytical Characterization Workflow

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.

Protocol:

Column: A reverse-phase C18 column is typically suitable.

Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and an organic

solvent like acetonitrile or methanol.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Analysis: The purity is determined by the area percentage of the main peak in the

chromatogram.

Pharmacological Significance and Potential
Applications
The phenylpiperidine scaffold is a well-established pharmacophore in drug discovery,

particularly for agents targeting the central nervous system.[2][7] Derivatives have been

developed as analgesics, antipsychotics, and antidepressants.[1][8]

Opioid Receptors: Many phenylpiperidine derivatives, such as fentanyl and meperidine, are

potent agonists of the mu-opioid receptor, making them effective analgesics.[1][7] The

specific substitutions on the phenyl ring of 4-(4-Chloro-3-methoxyphenyl)piperidine could

modulate its affinity and selectivity for opioid receptor subtypes.

Dopamine and Serotonin Transporters: Other derivatives interact with monoamine

transporters. For example, paroxetine, a selective serotonin reuptake inhibitor (SSRI),

contains a 4-phenylpiperidine core.[2] The electronic and steric properties of the chloro and

methoxy groups could influence binding to dopamine (DAT), serotonin (SERT), or

norepinephrine (NET) transporters.
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Sigma Receptors: Substituted piperidines are also known to bind to sigma receptors, which

are implicated in a variety of neurological functions and disorders.

Given its structural features, 4-(4-Chloro-3-methoxyphenyl)piperidine represents a valuable

probe molecule for screening against these and other CNS targets. Its development could lead

to new therapeutic agents for pain management, depression, or other neurological conditions.

[9]

Conclusion
This technical guide has detailed the essential molecular characteristics, a viable synthetic

pathway, and a comprehensive analytical strategy for 4-(4-Chloro-3-
methoxyphenyl)piperidine. The proposed protocols are based on established and reliable

chemical methodologies, providing a solid foundation for researchers and drug development

professionals. The pharmacological potential of this compound, rooted in the rich history of the

phenylpiperidine scaffold, makes it a compelling target for further investigation in the pursuit of

novel therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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